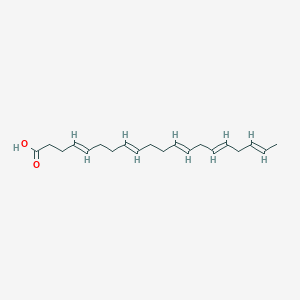

4,8,12,15,18-Eicosapentaenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

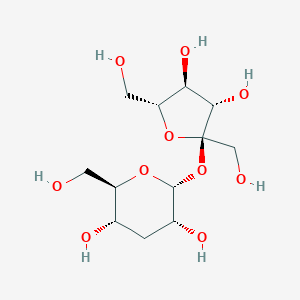

4,8,12,15,18-Eicosapentaenoic acid (EPA) is a type of omega-3 fatty acid that is commonly found in fish oil. EPA has been extensively studied for its potential health benefits, particularly in reducing inflammation and improving cardiovascular health. In

Applications De Recherche Scientifique

4,8,12,15,18-Eicosapentaenoic acid has been extensively studied for its potential health benefits. One of the most well-known applications of 4,8,12,15,18-Eicosapentaenoic acid is in reducing inflammation. 4,8,12,15,18-Eicosapentaenoic acid has been shown to inhibit the production of inflammatory cytokines and reduce the activity of inflammatory enzymes. This makes it a promising therapeutic agent for conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma.

4,8,12,15,18-Eicosapentaenoic acid has also been studied for its potential cardiovascular benefits. It has been shown to reduce triglyceride levels, improve blood pressure, and reduce the risk of cardiovascular events such as heart attack and stroke. Additionally, 4,8,12,15,18-Eicosapentaenoic acid has been shown to have neuroprotective effects and may be beneficial in the treatment of neurological disorders such as Alzheimer's disease.

Mécanisme D'action

The mechanism of action of 4,8,12,15,18-Eicosapentaenoic acid is complex and involves multiple pathways. One of the primary ways in which 4,8,12,15,18-Eicosapentaenoic acid exerts its anti-inflammatory effects is by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 4,8,12,15,18-Eicosapentaenoic acid also reduces the activity of inflammatory enzymes such as cyclooxygenase-2 and lipoxygenase.

In terms of cardiovascular health, 4,8,12,15,18-Eicosapentaenoic acid has been shown to reduce triglyceride levels by inhibiting the production of triglycerides in the liver and increasing their clearance from the bloodstream. 4,8,12,15,18-Eicosapentaenoic acid also improves blood pressure by reducing the production of vasoconstrictor molecules and increasing the production of vasodilator molecules.

Effets Biochimiques Et Physiologiques

4,8,12,15,18-Eicosapentaenoic acid has a number of biochemical and physiological effects in the body. It is incorporated into cell membranes, where it can affect membrane fluidity and ion channel function. 4,8,12,15,18-Eicosapentaenoic acid also affects gene expression and can modulate the activity of transcription factors.

In terms of physiological effects, 4,8,12,15,18-Eicosapentaenoic acid has been shown to reduce inflammation, improve cardiovascular health, and have neuroprotective effects. It may also be beneficial in the treatment of conditions such as depression and anxiety.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of studying 4,8,12,15,18-Eicosapentaenoic acid in the lab is that it is readily available in supplement form and can be easily administered to study subjects. Additionally, there are a number of well-established methods for measuring 4,8,12,15,18-Eicosapentaenoic acid levels in the blood and tissues.

However, there are also limitations to studying 4,8,12,15,18-Eicosapentaenoic acid in the lab. One of the main limitations is that it is difficult to control for other dietary factors that may influence the effects of 4,8,12,15,18-Eicosapentaenoic acid. Additionally, there may be differences in the way that 4,8,12,15,18-Eicosapentaenoic acid is metabolized and utilized in different individuals, which can make it challenging to draw definitive conclusions from studies.

Orientations Futures

There are a number of future directions for research on 4,8,12,15,18-Eicosapentaenoic acid. One area of interest is in exploring the potential benefits of 4,8,12,15,18-Eicosapentaenoic acid in the treatment of neurological disorders such as Alzheimer's disease. Additionally, there is ongoing research into the potential cardiovascular benefits of 4,8,12,15,18-Eicosapentaenoic acid, particularly in high-risk populations such as those with diabetes.

Another area of interest is in exploring the potential benefits of 4,8,12,15,18-Eicosapentaenoic acid in combination with other nutrients or compounds. For example, there is some evidence to suggest that 4,8,12,15,18-Eicosapentaenoic acid may be more effective when combined with vitamin D or curcumin.

Conclusion:

In conclusion, 4,8,12,15,18-Eicosapentaenoic acid is a type of omega-3 fatty acid that has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory effects, improve cardiovascular health, and have neuroprotective effects. While there are limitations to studying 4,8,12,15,18-Eicosapentaenoic acid in the lab, there are also a number of promising future directions for research.

Méthodes De Synthèse

4,8,12,15,18-Eicosapentaenoic acid can be synthesized from alpha-linolenic acid (ALA), which is an omega-3 fatty acid found in plant-based sources such as flaxseed oil. The conversion of ALA to 4,8,12,15,18-Eicosapentaenoic acid in the body is a multi-step process that involves several enzymes. However, the conversion rate is relatively low, and it is more efficient to obtain 4,8,12,15,18-Eicosapentaenoic acid directly from dietary sources such as fish oil.

Propriétés

Numéro CAS |

103753-43-1 |

|---|---|

Nom du produit |

4,8,12,15,18-Eicosapentaenoic acid |

Formule moléculaire |

C20H30O2 |

Poids moléculaire |

302.5 g/mol |

Nom IUPAC |

(4E,8E,12E,15E,18E)-icosa-4,8,12,15,18-pentaenoic acid |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-3,5-6,8-9,12-13,16-17H,4,7,10-11,14-15,18-19H2,1H3,(H,21,22)/b3-2+,6-5+,9-8+,13-12+,17-16+ |

Clé InChI |

MVAGWEQBBLEOBC-YMXLJGMHSA-N |

SMILES isomérique |

C/C=C/C/C=C/C/C=C/CC/C=C/CC/C=C/CCC(=O)O |

SMILES |

CC=CCC=CCC=CCCC=CCCC=CCCC(=O)O |

SMILES canonique |

CC=CCC=CCC=CCCC=CCCC=CCCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one](/img/structure/B10368.png)

![Benzamide, N-[(3beta)-cholest-5-en-3-yl]-](/img/structure/B10395.png)